Salt Form Determinant: Dihydrochloride vs. Fumarate (2-Butenedioate) Solubility Advantage
The target compound is supplied as the dihydrochloride salt (molecular weight 387.3 g/mol, molecular formula C₁₉H₂₅Cl₂FN₂O) , whereas Sigma-Aldrich catalogs the identical free base scaffold exclusively as the 2-butenedioate (fumarate) salt under CAS 1173011-16-9 (molecular weight 430.5 g/mol, C₂₃H₂₇FN₂O₅) . Dihydrochloride salts of piperazine derivatives generally exhibit 5- to 50-fold higher aqueous solubility compared to their fumarate counterparts due to the greater hydration energy of chloride counterions [1]. This represents a measurable procurement differentiator for users requiring dissolution in aqueous buffers for in vitro assays without resorting to DMSO co-solvent systems that may confound receptor binding or enzyme inhibition readouts.
| Evidence Dimension | Aqueous solubility (salt form effect) |
|---|---|
| Target Compound Data | Dihydrochloride salt (C₁₉H₂₅Cl₂FN₂O, MW 387.3); expected aqueous solubility ≥10 mg/mL based on class behavior |
| Comparator Or Baseline | 2-Butenedioate (fumarate) salt (C₂₃H₂₇FN₂O₅, MW 430.5, CAS 1173011-16-9); aqueous solubility typically ≤2 mg/mL for piperazine fumarate salts |
| Quantified Difference | Estimated ≥5-fold solubility advantage for dihydrochloride over fumarate salt |
| Conditions | Aqueous buffer (pH 7.4) at 25°C; class-level inference based on piperazine salt solubility trends |
Why This Matters
Procurement of the dihydrochloride salt rather than the fumarate salt directly impacts experimental feasibility in aqueous in vitro pharmacology and eliminates the need for solubility-enhancing formulation steps that may introduce confounding variables.
- [1] Bastin RJ, Bowker MJ, Slater BJ. Salt selection and optimisation procedures for pharmaceutical new chemical entities. Org Process Res Dev. 2000;4(5):427-435. View Source
